molecular formula C22H23NO4 B6348281 4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-84-0

4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348281
CAS No.: 1326811-84-0
M. Wt: 365.4 g/mol
InChI Key: KIWYWGHCFZMGTJ-UHFFFAOYSA-N
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Description

4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.16270821 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . This inhibition can lead to increased levels of fatty acid amides, which are involved in various physiological processes, including pain modulation and inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which plays a role in inflammatory responses . Additionally, it affects the activity of cytoplasmic phospholipase A2 (cPLA2), an enzyme involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s inhibition of FAAH involves binding to the enzyme’s active site, preventing the hydrolysis of fatty acid amides . This binding interaction is crucial for its role in modulating pain and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels . For example, the compound may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. For example, the compound may localize to the endoplasmic reticulum, where it can modulate protein folding and degradation processes .

Biological Activity

The compound 4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid belongs to the spirocyclic family and has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural characteristics, including an oxa and azaspiro moiety, position it as a promising candidate for further pharmacological studies.

Chemical Structure and Properties

This compound features a phenylbenzoyl group attached to a spirodecane framework, along with a carboxylic acid functional group. The molecular formula is C26H31NO4C_{26}H_{31}NO_{4}, indicating the presence of multiple functional groups that contribute to its biological activity.

Biological Activity

Research indicates that derivatives of 1-oxa-4-azaspiro[4.5]decane , including this compound, exhibit notable anticancer properties . Studies have shown that it demonstrates moderate to potent activity against various cancer cell lines, including:

Cell Line Cancer Type Activity Level
A549Lung CancerModerate
MDA-MB-231Breast CancerPotent
HeLaCervical CancerModerate

The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that compounds in this class can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of This compound may be attributed to its ability to interact with specific molecular targets. This interaction can modulate various signaling pathways involved in cell proliferation and survival. Techniques such as molecular docking simulations have been utilized to predict binding affinities and elucidate the mechanisms by which this compound exerts its effects on cancer cells.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with This compound , each exhibiting unique properties:

Compound Name Structural Features Biological Activity
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidSimilar spiro framework with different acyl groupAntitumor activity
(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]decane)Contains a nitrophenyl substituentPotential antibacterial properties
2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanoneContains dichloro substituentReported toxicity concerns

These comparisons highlight the diversity within the spirocyclic class and underscore the unique properties of This compound , particularly its promising anticancer activity compared to others in its class.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in preclinical models. For example, a study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induced G0/G1 phase arrest, suggesting its potential as a therapeutic agent in breast cancer treatment.

Additionally, another investigation into its mechanism revealed that the compound could downregulate key oncogenic signaling pathways, leading to enhanced apoptosis in treated cells.

Properties

IUPAC Name

4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-20(18-11-9-17(10-12-18)16-7-3-1-4-8-16)23-19(21(25)26)15-27-22(23)13-5-2-6-14-22/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWYWGHCFZMGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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